molecular formula C27H28N4OS B3038597 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide CAS No. 868256-49-9

2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide

Cat. No. B3038597
M. Wt: 456.6 g/mol
InChI Key: HRULQKUDPWVGAL-UHFFFAOYSA-N
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Description

The compound “2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a sulfanyl group, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Antimicrobial and Antifungal Screening

2-[(5-Benzyl-4-Phenyl-4H-1,2,4-Triazol-3-Yl)Sulfanyl]-N-(4-Butylphenyl)Acetamide derivatives have shown promise in antimicrobial and antifungal applications. A study highlighted the synthesis of similar compounds and their effectiveness against various bacterial and fungal infections, including tuberculosis (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antiviral and Virucidal Activities

Compounds with a similar structure to 2-[(5-Benzyl-4-Phenyl-4H-1,2,4-Triazol-3-Yl)Sulfanyl]-N-(4-Butylphenyl)Acetamide have demonstrated potential in reducing viral replication of human adenovirus type 5 and ECHO-9 virus, indicating their potential use in antiviral therapies (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

Antiexudative Activity

Research into pyrolin derivatives of 2-[(4-Amino-5-(Furan-2-Yl)-1,2,4-Triazol-4H-3-Il)-Sulfanyl]-N-Acetamides, which are structurally similar to the compound , has revealed significant antiexudative properties. These properties exceed the reference drug in some cases, suggesting a potential role in reducing fluid exudation in inflammatory conditions (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).

Hemolytic and Antimicrobial Agents

N-substituted derivatives of similar compounds have been synthesized and shown to possess antimicrobial properties. These compounds are active against a variety of microbial species, making them valuable in the development of new antimicrobial agents (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).

Antimicrobial and Antifungal Agents

Other derivatives have also been synthesized with a focus on their antimicrobial and antifungal activities. These studies provide a foundation for understanding the potential uses of 2-[(5-Benzyl-4-Phenyl-4H-1,2,4-Triazol-3-Yl)Sulfanyl]-N-(4-Butylphenyl)Acetamide in combatting various infections (Baviskar, Khadabadi, & Deore, 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Some 1,2,4-triazole derivatives have been found to have cytotoxic effects , which could pose a hazard.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and potential uses in medicine or other fields .

properties

IUPAC Name

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4OS/c1-2-3-10-21-15-17-23(18-16-21)28-26(32)20-33-27-30-29-25(19-22-11-6-4-7-12-22)31(27)24-13-8-5-9-14-24/h4-9,11-18H,2-3,10,19-20H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRULQKUDPWVGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201128310
Record name N-(4-Butylphenyl)-2-[[4-phenyl-5-(phenylmethyl)-4H-1,2,4-triazol-3-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide

CAS RN

868256-49-9
Record name N-(4-Butylphenyl)-2-[[4-phenyl-5-(phenylmethyl)-4H-1,2,4-triazol-3-yl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868256-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Butylphenyl)-2-[[4-phenyl-5-(phenylmethyl)-4H-1,2,4-triazol-3-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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